

Application Notes and Protocols for CX08005 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CX08005

Cat. No.: B15574769

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Introduction

CX08005 is a potent and selective competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.^{[1][2]} Inhibition of PTP1B by **CX08005** has been demonstrated to enhance insulin sensitivity and glucose uptake in various cell types, making it a promising compound for research in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).^{[1][3]} These application notes provide detailed protocols for utilizing **CX08005** in in vitro cell culture systems to study its effects on insulin signaling and glucose metabolism.

Product Information

Property	Value	Reference
Chemical Name	2-[[[2-(Tetradecyl)phenyl]amino]carbonyl]benzoic acid	
Molecular Weight	453.61 g/mol	[2]
Formula	C ₂₈ H ₃₉ NO ₄	[2]
CAS Number	1256341-22-6	[2]
Purity	≥98%	[2]
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol	[2]
Storage	Store at +4°C	[2]

Biological Activity

CX08005 acts as a competitive inhibitor of PTP1B with an IC₅₀ value of 0.781 μM.[2] It binds to the catalytic P-loop of the enzyme.[1][2] In vitro studies have shown that **CX08005** enhances insulin-induced glucose uptake in 3T3-L1 adipocytes and C2C12 myotubes.[1] Furthermore, it increases the phosphorylation of the insulin receptor β subunit (IRβ), insulin receptor substrate 1 (IRS1), and downstream signaling molecules in hepatocytes in a dose- and insulin-dependent manner.[1] While selective for PTP1B, it may also exhibit activity against T-cell protein tyrosine phosphatase (TCPTP).[2]

Parameter	Value	Cell Lines	Reference
IC50 (PTP1B)	0.781 μ M	N/A (Enzymatic Assay)	[2]
Effect	Enhanced insulin-induced glucose uptake	3T3-L1 adipocytes, C2C12 myotubes	[1]
Effect	Increased phosphorylation of IR β , IRS1	Hepatocytes	[1]

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in Adipocytes or Myotubes

This protocol details the procedure to assess the effect of **CX08005** on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes or C2C12 myotubes.

Materials:

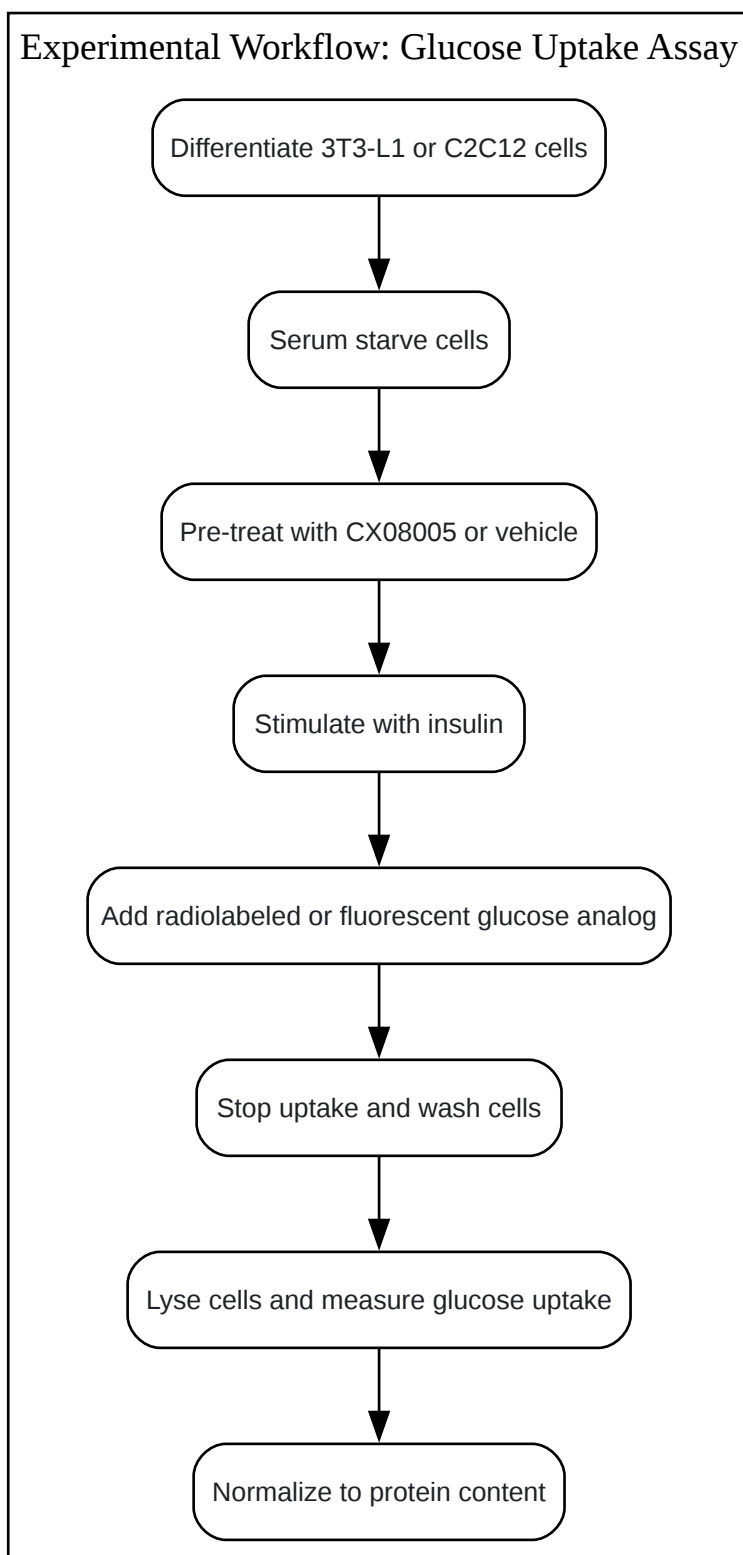
- Differentiated 3T3-L1 adipocytes or C2C12 myotubes
- CX08005**
- DMSO (vehicle control)
- Dulbecco's Modified Eagle's Medium (DMEM) with low glucose (1 g/L)
- Fetal Bovine Serum (FBS)
- Krebs-Ringer-HEPES (KRH) buffer
- Insulin
- 2-deoxy-D-[3 H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

- Phloretin (glucose uptake inhibitor)
- Scintillation counter or fluorescence plate reader

Procedure:

- Seed and differentiate 3T3-L1 preadipocytes or C2C12 myoblasts in appropriate multi-well plates.
- Once differentiated, serum-starve the cells in DMEM containing 0.2% BSA for 2-4 hours.
- Pre-treat the cells with varying concentrations of **CX08005** (e.g., 0.1, 1, 10 μ M) or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) for 20-30 minutes. Include a non-insulin stimulated control group.
- Wash the cells with KRH buffer.
- Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3 H]-glucose or 2-NBDG.
- Incubate for 5-10 minutes at 37°C.
- Stop the uptake by adding ice-cold KRH buffer containing phloretin.
- Wash the cells three times with ice-cold PBS.
- Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
- Normalize glucose uptake to the total protein content of each well.

Experimental Workflow: Glucose Uptake Assay



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Experimental Workflow for In Vitro Glucose Uptake Assay.

Protocol 2: Western Blot Analysis of Insulin Signaling Pathway Phosphorylation

This protocol describes how to evaluate the effect of **CX08005** on the phosphorylation status of key proteins in the insulin signaling pathway in hepatocytes (e.g., HepG2 cells).

Materials:

- HepG2 cells
- **CX08005**
- DMSO (vehicle control)
- DMEM
- FBS
- Insulin
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against p-IR β , IR β , p-IRS1, IRS1, p-Akt, Akt
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

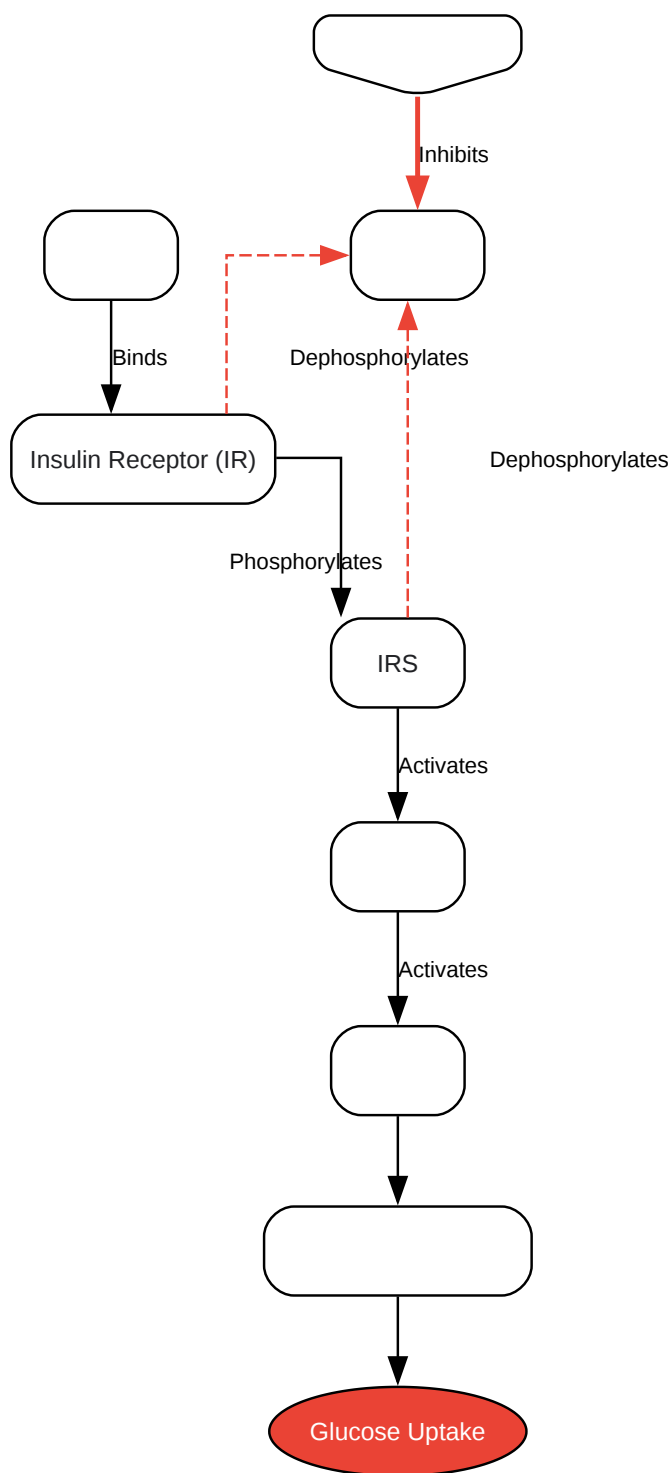
- Culture HepG2 cells to 70-80% confluency in multi-well plates.
- Serum-starve the cells overnight in serum-free DMEM.
- Pre-treat the cells with various concentrations of **CX08005** or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway

CX08005 enhances insulin signaling by inhibiting PTP1B, which normally dephosphorylates and inactivates the insulin receptor (IR) and its substrate (IRS). By inhibiting PTP1B, **CX08005** promotes the phosphorylation and activation of these key signaling molecules, leading to downstream effects such as increased glucose uptake.

Insulin Signaling Pathway and CX08005 Mechanism

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